molecular formula C22H19N3O5 B14937003 methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate

methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate

Cat. No.: B14937003
M. Wt: 405.4 g/mol
InChI Key: IQGMWZYWIPTVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions . The compound can then be further modified through various reactions to introduce the glycinate moiety.

Industrial Production Methods: Industrial production of such complex organic compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the carbonyl groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its ability to interact with key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the indole moiety with a glycinate group, offering distinct chemical and biological properties.

Biological Activity

Methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate is a compound that combines features of indole and isoindole derivatives. These structures are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be represented as follows:

Molecular Formula C17H19N3O5\text{Molecular Formula C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{5}

Anticancer Activity

Several studies have demonstrated the anticancer potential of indole and isoindole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • A549 Cells: Compounds with similar structures exhibited preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .
  • Cytotoxicity: Certain derivatives displayed significant cytotoxicity across multiple cancer cell lines, indicating their potential as therapeutic agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Indole derivatives have been reported to exhibit activity against various bacterial strains.

Key Findings:

  • Gram-positive Bacteria: Research indicates that related compounds show low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . For example, one derivative showed an MIC of 0.98 μg/mL against MRSA.
  • Fungal Activity: Some derivatives also demonstrated moderate antifungal activity against Candida albicans, with MIC values indicating effectiveness .

Study 1: Anticancer Evaluation

A study focusing on indole-based compounds found that several derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism of action was linked to the induction of apoptosis in cancer cells .

Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial efficacy of various indole derivatives against S. aureus and Mycobacterium tuberculosis. The findings highlighted the significant antibacterial activity of certain compounds, which could be attributed to their ability to disrupt bacterial cell wall synthesis .

Data Summary

Activity TypeTarget Organism/Cell LineMIC (μg/mL)Notes
AnticancerA549 (lung cancer cells)N/APreferential suppression observed
AntimicrobialStaphylococcus aureus0.98Effective against MRSA
AntifungalCandida albicans7.80Moderate activity noted

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 2-[[2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carbonyl]amino]acetate

InChI

InChI=1S/C22H19N3O5/c1-30-19(26)12-24-20(27)13-6-7-16-17(10-13)22(29)25(21(16)28)9-8-14-11-23-18-5-3-2-4-15(14)18/h2-7,10-11,23H,8-9,12H2,1H3,(H,24,27)

InChI Key

IQGMWZYWIPTVQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.